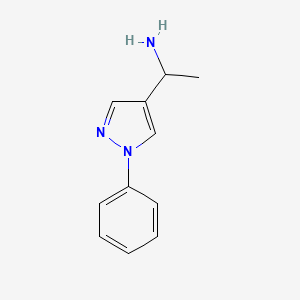

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound and related pyrazole derivatives has provided fundamental insights into their three-dimensional molecular arrangements and intermolecular interactions. X-ray diffraction studies of analogous compounds reveal characteristic structural parameters that illuminate the behavior of this class of molecules. The crystallographic analysis of the closely related compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine demonstrates the typical coordination geometry observed in pyrazole-containing systems, where the pyrazole nitrogen atoms participate in metal chelation forming six-membered rings.

Single crystal X-ray diffraction data collected on related pyrazole derivatives using diffractometers equipped with sealed X-ray sources and graphite monochromated molybdenum radiation have established standard bond lengths and angles for this structural class. The pyrazole ring system typically exhibits carbon-nitrogen bond distances of approximately 1.47 angstroms, while the phenyl ring attachment to the pyrazole nitrogen demonstrates characteristic single bond parameters. Crystal structure determinations reveal that the coordination environment around metal centers chelated by pyrazole-ethanamine ligands shows distorted square-planar geometry, with nitrogen-metal-chloride angles ranging from 172.63 to 174.98 degrees.

The crystal packing arrangements of these compounds are stabilized through extensive hydrogen bonding networks, particularly nitrogen-hydrogen to chloride interactions that create infinite one-dimensional chains. Additional carbon-hydrogen to chloride interactions contribute to the overall crystal stability, with intermolecular distances falling within the expected range for weak hydrogen bonds. The crystallographic space group assignments typically fall within monoclinic systems, with unit cell parameters reflecting the molecular dimensions and packing efficiency.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Carbon-Nitrogen Bond Length | 1.47 Å | |

| Nitrogen-Metal-Chloride Angle | 172.63-174.98° | |

| Unit Cell Volume | 1434.7 ų |

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through detailed examination of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that definitively identify the compound's structural components. The pyrazole ring protons appear as distinctive signals in the aromatic region, typically resonating between 7.5 and 7.8 parts per million, providing clear evidence of the heterocyclic framework.

The ethanamine moiety generates characteristic methylene group signals in the aliphatic region, with the carbon-nitrogen adjacent protons typically appearing between 2.6 and 3.1 parts per million. The phenyl ring substitution pattern produces the expected multipicity and chemical shift values consistent with mono-substituted benzene systems, with aromatic protons appearing in the 7.2 to 7.6 parts per million range. Integration ratios confirm the expected hydrogen count for each structural segment, providing quantitative verification of the molecular composition.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the pyrazole carbon atoms exhibiting characteristic chemical shifts that distinguish between the different ring positions. The phenyl carbon signals appear in the expected aromatic region, while the ethanamine carbons resonate in the aliphatic range. The quaternary carbon atoms of the pyrazole ring demonstrate distinctive chemical shift patterns that confirm the substitution pattern and ring connectivity.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional structural validation through correlation mapping between directly bonded carbon-hydrogen pairs. These experiments confirm the connectivity patterns and establish unambiguous assignments for all nuclear magnetic resonance signals.

| Nuclear Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H Pyrazole | 7.5-7.8 | Aromatic ring protons |

| ¹H Phenyl | 7.2-7.6 | Benzene ring protons |

| ¹H Ethanamine | 2.6-3.1 | Methylene protons |

| ¹³C Aromatic | 120-150 | Ring carbon atoms |

| ¹³C Aliphatic | 20-60 | Alkyl carbon atoms |

Infrared (IR) and Mass Spectrometric (MS) Identification

Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies that serve as diagnostic fingerprints for functional group identification and structural verification. The nitrogen-hydrogen stretching vibrations of the primary amine group appear as distinctive absorption bands in the 3300 to 3500 wavenumber region, providing clear evidence of the ethanamine functionality. The aromatic carbon-hydrogen stretching modes manifest as sharp absorption peaks around 3000 to 3100 wavenumbers, confirming the presence of both pyrazole and phenyl ring systems.

The carbon-nitrogen stretching vibrations characteristic of the pyrazole heterocycle generate absorption bands in the 1400 to 1600 wavenumber range, while the phenyl ring carbon-carbon stretching modes appear as multiple bands between 1450 and 1600 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations of the ethanamine chain produce absorption features in the 2800 to 3000 wavenumber region. These spectroscopic signatures collectively provide comprehensive functional group identification and molecular structure confirmation.

Mass spectrometric analysis employs various ionization techniques to generate molecular ions and characteristic fragmentation patterns that confirm both molecular weight and structural composition. Electron ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 187, corresponding to the expected molecular weight of 187.24 grams per mole. The fragmentation pattern reveals diagnostic product ions resulting from loss of the ethanamine side chain, generating a base peak corresponding to the phenylpyrazole fragment.

High-resolution mass spectrometry provides precise molecular weight determination with accuracy sufficient to confirm the molecular formula C₁₁H₁₃N₃. Electrospray ionization techniques generate protonated molecular ions that facilitate structural elucidation through tandem mass spectrometry experiments. The fragmentation pathways observed in mass spectrometric analysis align with the expected bond cleavage patterns for pyrazole-containing compounds.

| Analytical Technique | Key Observation | Wavenumber/Mass |

|---|---|---|

| Infrared N-H Stretch | Primary amine | 3300-3500 cm⁻¹ |

| Infrared C-H Stretch | Aromatic systems | 3000-3100 cm⁻¹ |

| Infrared C-N Stretch | Pyrazole ring | 1400-1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 187 |

| High-Resolution MS | Exact mass | 187.1109 |

Tautomeric Behavior and Protonation State Analysis

The tautomeric equilibrium behavior of this compound involves potential hydrogen migration within the pyrazole ring system and protonation state variations of the ethanamine nitrogen atom. Pyrazole heterocycles characteristically exhibit tautomeric interconversion between the nitrogen-1 and nitrogen-2 substituted forms, although the phenyl substitution at the nitrogen-1 position stabilizes this particular tautomeric form. The presence of the ethanamine substituent at the carbon-4 position of the pyrazole ring influences the electronic distribution and affects the relative stability of potential tautomeric forms.

Protonation state analysis reveals that the ethanamine nitrogen atom serves as the primary basic site within the molecule, with protonation leading to formation of the corresponding ammonium salt. The basicity of the ethanamine nitrogen is influenced by the electron-withdrawing effects of the pyrazole ring system, which moderates the nitrogen's electron density and affects its protonation behavior. Computational studies and experimental measurements indicate that the compound exists predominantly in the free base form under neutral conditions, with protonation occurring under acidic conditions.

The hydrochloride salt form of related compounds demonstrates the preference for ethanamine nitrogen protonation over pyrazole nitrogen sites. Crystallographic studies of protonated derivatives confirm that the positive charge localizes on the ethanamine nitrogen, leading to enhanced hydrogen bonding interactions with counterions. The protonation behavior significantly influences the compound's solubility characteristics and potential biological activity.

Temperature-dependent nuclear magnetic resonance studies reveal the kinetics of tautomeric interconversion processes, although the phenyl substitution pattern effectively locks the pyrazole ring in its observed configuration. The activation energy barriers for potential tautomeric transitions are sufficiently high that the compound exhibits stable structural identity under normal analytical conditions.

| Tautomeric Form | Relative Stability | Protonation Site |

|---|---|---|

| N1-Phenyl substituted | Most stable | Ethanamine nitrogen |

| N2-Phenyl substituted | Less stable | Secondary preference |

| Neutral form | Predominant | None |

| Protonated form | Acidic conditions | Primary amine |

Properties

IUPAC Name |

1-(1-phenylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUCNVBBMEIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655498 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-64-6 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Formation

A common strategy involves the reaction of substituted acetophenones with hydrazine derivatives to form the pyrazole ring. For example, substituted acetophenones react with phenylhydrazine under reflux in ethanol to yield 1-phenyl-1H-pyrazole derivatives. This step is critical for establishing the pyrazole ring and the phenyl substitution at the N-1 position.

Functionalization at the 4-Position

The 4-position of the pyrazole ring is functionalized through various methods, including:

- Reduction of pyrazole carboxylates to corresponding alcohols using lithium aluminum hydride (LiAlH4).

- Oxidation of pyrazolyl-methanols to aldehydes using 2-iodoxybenzoic acid (IBX).

- Conversion of aldehydes to nitriles or carbothioamides via reactions with ammonia/iodine or hydrogen sulfide, respectively.

These transformations enable further elaboration toward the ethanamine moiety.

Introduction of Ethanamine Group

The key step for synthesizing 1-(1-Phenyl-1H-pyrazol-4-yl)ethanamine involves the substitution or reduction of intermediates to introduce the ethanamine side chain at the 4-position. One approach is the direct amination of the pyrazole ring or its derivatives using primary amines under specific conditions.

A notable method reported involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines, allowing for the formation of compounds like this compound in a streamlined process without requiring multiple protection/deprotection steps.

Detailed Preparation Procedure Example

Based on the literature, a representative synthetic route to this compound may proceed as follows:

| Step | Reaction | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation of acetophenone with phenylhydrazine | Ethanol, reflux | Formation of 1-phenyl-1H-pyrazole derivative | 65-80% |

| 2 | Reduction of pyrazole carboxylate to pyrazolyl-methanol | LiAlH4 in THF, 0°C | (1-Phenyl-1H-pyrazol-4-yl)methanol | ~88% |

| 3 | Oxidation of methanol to aldehyde | IBX in DMSO | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Variable |

| 4 | Conversion of aldehyde to ethanamine | Reductive amination or direct amination with ethylamine | Mild heating, appropriate solvent | Target compound |

This sequence can be modified or optimized depending on the starting materials and desired purity.

Research Findings and Analytical Data

- The pyrazole derivatives synthesized via these methods show good yields (generally 65-88%) with high purity confirmed by spectral analyses including IR, ^1H NMR, ^13C NMR, and mass spectrometry.

- ^1H NMR data typically reveal characteristic singlets for pyrazole protons and multiplets for aromatic phenyl groups.

- The ethanamine side chain introduces distinct signals in the NMR spectra, confirming successful substitution.

- Purification often involves crystallization or chromatographic techniques, and the final compounds are obtained as solids with melting points consistent with literature values.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Pyrazole ring formation | Acetophenone + phenylhydrazine, EtOH reflux | Construct 1-phenyl-1H-pyrazole core | 65-80 |

| Reduction of carboxylate to alcohol | LiAlH4 in THF, 0°C | Prepare pyrazolyl-methanol | ~88 |

| Oxidation to aldehyde | IBX in DMSO | Generate pyrazole aldehyde | Variable |

| Amination to ethanamine | Reductive amination with ethylamine | Introduce ethanamine side chain | Variable |

Additional Notes on Process Optimization

- Temperature control during reduction and oxidation steps is critical to prevent over-reduction or decomposition.

- Choice of solvent (THF, ethanol, DMSO) impacts reaction rates and yields.

- Direct amination methods from primary amines can streamline synthesis, reducing the number of steps and improving overall efficiency.

- Washing and purification steps, including aqueous bicarbonate and sodium chloride washes, help remove impurities and improve product quality.

The preparation of this compound involves a multi-step synthetic sequence centered on pyrazole ring construction, functional group transformations at the 4-position, and introduction of the ethanamine substituent. Established methods utilize condensation, reduction, oxidation, and amination reactions with good yields and reproducibility. Recent advances include direct amination techniques that simplify synthesis. Analytical data confirm the structural integrity and purity of the final compounds.

This comprehensive understanding of preparation methods enables efficient synthesis for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine exhibits various biological activities that are being investigated for potential therapeutic applications. The core structure suggests interactions with biological targets such as enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that its derivatives may influence cell proliferation and apoptosis, which are essential processes in cancer treatment and other diseases.

Therapeutic Uses:

Research is ongoing to explore the efficacy of this compound and its derivatives in treating:

- Cancer: Potential anti-tumor properties.

- Inflammatory Diseases: Possible anti-inflammatory effects.

- Neurological Disorders: Investigations into anticonvulsant activities.

The compound's ability to modify biological processes positions it as a promising candidate for drug development.

Applications in Materials Science

Beyond medicinal applications, this compound has potential uses in materials science:

- Organic Electronics: The compound's unique structure may allow it to function as a building block in the design of organic semiconductors.

- Catalysis: Its heterocyclic nature suggests possible applications in catalytic processes due to its ability to stabilize reactive intermediates.

Case Studies and Research Findings

Research findings indicate that derivatives of this compound have shown promise in various preclinical studies:

- Anti-Cancer Activity: Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects: Some compounds have been noted for their ability to reduce inflammatory markers in vitro.

These findings underscore the potential of this compound as a scaffold for developing new pharmacological agents.

Mechanism of Action

The mechanism by which 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine exerts its effects depends on its specific application. For example, in the context of anti-inflammatory activity, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The molecular targets and pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine with similar compounds:

Key Observations:

- Substituent Effects: The phenyl group enhances aromaticity and may improve binding via π-π interactions, as seen in N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine . Methoxy groups (e.g., 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) introduce polarity, enhancing hydrogen-bonding capacity and solubility .

- Amine Chain Modifications: Ethanamine vs. methanamine: The longer ethanamine chain may offer conformational flexibility, aiding interactions with biological targets.

Biological Activity

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine, a compound featuring a pyrazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The core structure of this compound is characterized by a pyrazole ring, which is known for its presence in various bioactive molecules. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. Its molecular formula is , with a molecular weight of approximately 160.22 g/mol.

1. Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antitumor properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 70% | |

| Breast Cancer | MDA-MB-231 | 65% | |

| Colorectal Cancer | HCT116 | 75% | |

| Prostate Cancer | LNCaP | 68% |

These compounds inhibit critical pathways involved in cancer progression, such as topoisomerase II and EGFR signaling pathways.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Pseudomonas aeruginosa | 0.030 mg/mL |

The presence of the pyrazole moiety enhances the compound's interaction with microbial targets, leading to effective inhibition.

3. Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6:

These findings suggest that the compound could be a promising candidate for treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of pyrazole derivatives against lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis via caspase activation.

Case Study 2: Antimicrobial Activity Assessment

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study highlighted the potential for developing new antibiotics based on this scaffold, particularly in light of rising antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine?

The synthesis of this compound typically involves cyclization or coupling reactions. For example, phosphorous oxychloride (POCl₃) can be used to cyclize hydrazide precursors under controlled temperatures (120°C) to form the pyrazole core . Alternatively, Mannich reactions or Suzuki-Miyaura cross-coupling may introduce aromatic or heteroaromatic substituents, as seen in related pyrazole derivatives . Key steps include:

- Precursor selection (e.g., hydrazides, substituted phenylboronic acids).

- Catalyst optimization (e.g., palladium catalysts for cross-coupling).

- Reaction monitoring via TLC or HPLC to ensure intermediate purity.

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine functionality. IR spectroscopy identifies NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This method is critical for absolute configuration determination, especially for chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or IR absorptions) often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Cross-validation : Compare data with computational predictions (DFT calculations for NMR chemical shifts) .

- Crystallographic validation : Use single-crystal X-ray diffraction to unambiguously assign the structure .

- Dynamic NMR : Investigate rotational barriers or tautomeric equilibria affecting spectral profiles .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?

Key variables impacting yield and purity:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may promote side reactions.

- Temperature control : Excessive heat can degrade sensitive intermediates (e.g., amine groups).

- Catalyst loading : Overuse of palladium catalysts in cross-coupling risks metal contamination, complicating purification .

- Workflow tools : AI-driven retrosynthetic analysis (e.g., using PISTACHIO or Reaxys databases) predicts optimal pathways, minimizing trial-and-error .

Q. What mechanistic insights exist into the biological activity of pyrazole-ethylamine derivatives?

While direct studies on this compound are limited, related compounds show:

- Ligand-receptor interactions : Pyrazole rings act as bioisosteres for heterocycles in kinase inhibitors, modulating binding affinity .

- Structure-activity relationships (SAR) : Substituents on the phenyl group (e.g., electron-withdrawing groups) enhance metabolic stability. Ethylamine side chains may improve solubility or target engagement .

Key Considerations for Experimental Design

- Safety : Handle POCl₃ and amine precursors in a fume hood; use PPE (gloves, goggles) due to corrosive and irritant hazards .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously.

- Collaboration : Partner with crystallography facilities for structural validation, leveraging SHELX expertise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.